molecular formula C16H15BrN2O3 B11157830 Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate

Cat. No.: B11157830
M. Wt: 363.21 g/mol
InChI Key: DKYQQXUKUATPPV-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carbonyl group, linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate typically involves a multi-step process. One common method includes the following steps:

    Carbonylation: The addition of a carbonyl group to the brominated pyridine.

    Coupling Reaction: The coupling of the carbonylated pyridine with an aniline derivative.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(5-chloro-3-pyridyl)carbonyl]anilino}propanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-{[(5-fluoro-3-pyridyl)carbonyl]anilino}propanoate: Contains a fluorine atom, offering different reactivity and properties.

Uniqueness

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with chlorine or fluorine. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Pyridine Ring : The presence of a bromine atom at the 5-position enhances its reactivity and potential biological interactions.
  • Anilino Group : This moiety is known for its role in various pharmacological activities.
  • Propanoate Backbone : Contributes to the overall lipophilicity and solubility of the compound.

The molecular formula is C15H16BrN2O3C_{15}H_{16}BrN_{2}O_{3} with a molecular weight of approximately 368.21 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as:

  • Inhibition of NF-κB : This transcription factor is crucial in regulating genes involved in inflammation and cancer progression. Compounds that inhibit IKKβ (a kinase associated with NF-κB activation) can reduce tumor growth .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : Some studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This inhibition can enhance cholinergic transmission, potentially improving cognitive function.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Study : Another investigation focused on the molecular mechanisms underlying the compound's anticancer effects. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in cancer cells.

Data Tables

Biological Activity Mechanism Reference
Anticancer ActivityInduction of apoptosis through NF-κB inhibition
Enzyme InhibitionAChE inhibition leading to enhanced cholinergic activity
CytotoxicityDose-dependent reduction in cell viability

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

methyl 3-(N-(5-bromopyridine-3-carbonyl)anilino)propanoate

InChI

InChI=1S/C16H15BrN2O3/c1-22-15(20)7-8-19(14-5-3-2-4-6-14)16(21)12-9-13(17)11-18-10-12/h2-6,9-11H,7-8H2,1H3

InChI Key

DKYQQXUKUATPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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